N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
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Overview
Description
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is an organic compound with the molecular formula C10H12N2O2. This compound is known for its unique structural features, which include a hydroxyimino group and a butyramide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2-ethylphenylamine with ethyl acetoacetate in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows: [ \text{2-ethylphenylamine} + \text{ethyl acetoacetate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichloro-phenyl)-2-hydroxyimino-acetamide
- 2-Hydroxyimino-N-(4-methoxy-phenyl)-acetamide
- 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide
Uniqueness
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyimino group and butyramide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C12H14N2O3/c1-3-9-6-4-5-7-10(9)13-12(16)11(14-17)8(2)15/h4-7,15H,3H2,1-2H3,(H,13,16)/b11-8+ |
InChI Key |
GHPJSSQIKOKVGT-DHZHZOJOSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C(/C)\O)/N=O |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=C(C)O)N=O |
Origin of Product |
United States |
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